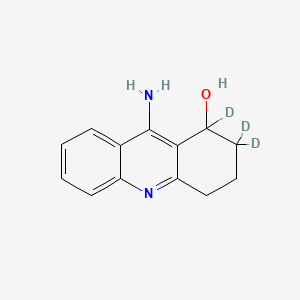
rac プラクトロール-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac Practolol-d3 is a deuterated form of Practolol, a beta-adrenergic receptor antagonist. This compound is used primarily in research settings and is known for its role in treating cardiovascular diseases. The deuterated form, rac Practolol-d3, is particularly useful in pharmacokinetic studies due to its stability and ability to trace metabolic pathways.
科学的研究の応用
Rac Practolol-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: Used to study reaction mechanisms and metabolic pathways.
Biology: Used in the study of beta-adrenergic receptors and their role in cellular signaling.
Medicine: Used in pharmacokinetic studies to trace drug metabolism and distribution.
Industry: Used in the development of beta-blocker drugs and other cardiovascular treatments
作用機序
Target of Action
The primary target of rac Practolol-d3 is the Beta-1 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in the regulation of cardiac function. Beta-1 adrenergic receptors are predominantly found in the heart and kidneys .
Mode of Action
rac Practolol-d3, like other beta-adrenergic antagonists, competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine . This results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure .
Biochemical Pathways
The action of rac Practolol-d3 affects several biochemical pathways. The most significant of these is the inhibition of the normal epinephrine-mediated sympathetic actions . This reduces the effect of excitement or physical exertion on heart rate and force of contraction and dilation of blood vessels . Additionally, there is evidence of cross-talk between Rac and PI3K signaling in processes such as cell migration and ROS production .
Pharmacokinetics
It is known that the compound is a small molecule , which typically allows for good bioavailability.
Result of Action
The action of rac Practolol-d3 at the cellular level results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure . This is due to its antagonistic effect on the Beta-1 adrenergic receptor, which inhibits the effects of catecholamines . The overall result is a reduction in the workload of the heart.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac Practolol-d3 involves the preparation of a key intermediate, (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide. This intermediate is then subjected to kinetic resolution using commercial lipases, such as Pseudomonas cepacia sol-gel AK, in the presence of toluene as a solvent and vinyl acetate as an acyl donor. The enantiopure intermediate is hydrolyzed and reacted with isopropylamine to yield rac Practolol-d3 .
Industrial Production Methods
Industrial production of rac Practolol-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction parameters to achieve high yield and enantiomeric excess. The use of biocatalysis and chemoenzymatic methods ensures a green and efficient production process .
化学反応の分析
Types of Reactions
Rac Practolol-d3 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
類似化合物との比較
Similar Compounds
- Propranolol
- Alprenolol
- Pindolol
- Carazolol
- Moprolol
- Metoprolol
Uniqueness
Rac Practolol-d3 is unique due to its deuterated form, which provides stability and allows for detailed pharmacokinetic studies. Compared to other beta-blockers, it offers specific advantages in research settings, particularly in tracing metabolic pathways and studying drug interactions .
特性
CAS番号 |
1794795-47-3 |
|---|---|
分子式 |
C14H22N2O3 |
分子量 |
269.359 |
IUPAC名 |
2,2,2-trideuterio-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i3D3 |
InChIキー |
DURULFYMVIFBIR-HPRDVNIFSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |
同義語 |
N-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide-d3; (±)-Practolol-d6; 1-(4-Acetamidophenoxy)-3-isopropylamino-2-propanol-d3; Dalzic-d3; Eraldin-d3; ICI 50172-d3; DL-4’-[2-Hydroxy-3-(isopropylamino)propoxy]acetanilide-d3; AY 21011-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)
![3-fluoro-8,9-dihydro-7H-benzo[7]annulene](/img/structure/B587683.png)



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)

